Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate
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Overview
Description
Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate is a fluorinated organic compound It is characterized by the presence of an ethyl ester group, an amino group, and five fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the fluorine atoms into the carbon chain. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino compounds .
Scientific Research Applications
Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5-difluorobenzoate
- 4,4,5,5,5-Pentafluoro-1-pentanol
- 5-Amino-pyrazoles
Uniqueness
Ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in research and industry .
Properties
CAS No. |
63664-51-7 |
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Molecular Formula |
C7H10F5NO2 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
ethyl 2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3 |
InChI Key |
NNPWRIQJPPUNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
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